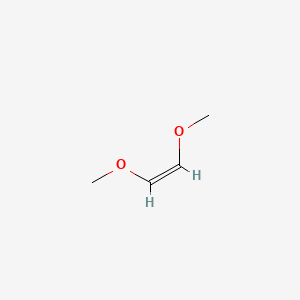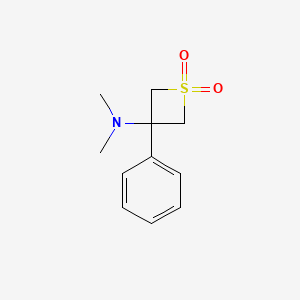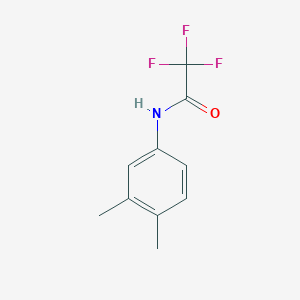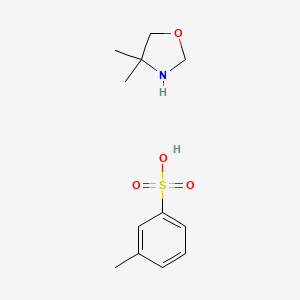
4,4-Dimethyloxazolidinium toluenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyloxazolidinium toluenesulphonate is a chemical compound with the molecular formula C11H17NO3S. It is known for its unique structure, which includes an oxazolidine ring substituted with two methyl groups and a toluenesulphonate group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyloxazolidinium toluenesulphonate typically involves the reaction of 4,4-dimethyloxazolidine with toluenesulphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 4,4-dimethyloxazolidine: This intermediate is synthesized by reacting 2-amino-2-methyl-1-propanol with formaldehyde.
Reaction with toluenesulphonic acid: The 4,4-dimethyloxazolidine is then reacted with toluenesulphonic acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyloxazolidinium toluenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the toluenesulphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amine derivatives
Substitution: Various substituted oxazolidines
Scientific Research Applications
4,4-Dimethyloxazolidinium toluenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxazolidinones and other heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, especially in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4,4-Dimethyloxazolidinium toluenesulphonate involves its interaction with specific molecular targets. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The toluenesulphonate group enhances the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyloxazolidine
- Tetrahydro-1,3-oxazine
- 2-Methyl-2-oxazoline
Uniqueness
4,4-Dimethyloxazolidinium toluenesulphonate is unique due to its combination of an oxazolidine ring and a toluenesulphonate group. This structure imparts distinct chemical properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced reactivity and solubility, making it a preferred choice in specific chemical reactions and industrial processes.
Properties
CAS No. |
66375-36-8 |
|---|---|
Molecular Formula |
C12H19NO4S |
Molecular Weight |
273.35 g/mol |
IUPAC Name |
4,4-dimethyl-1,3-oxazolidine;3-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H11NO/c1-6-3-2-4-7(5-6)11(8,9)10;1-5(2)3-7-4-6-5/h2-5H,1H3,(H,8,9,10);6H,3-4H2,1-2H3 |
InChI Key |
YPCVMRVJOUNXMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)O.CC1(COCN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



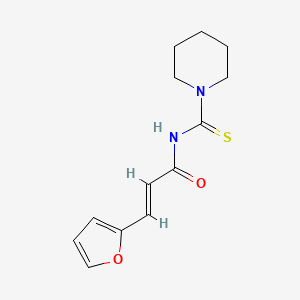

![4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14168728.png)
![N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B14168734.png)

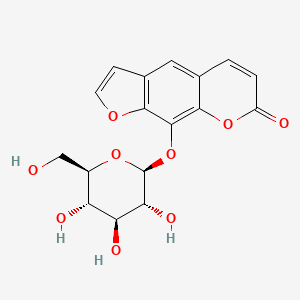
![2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14168754.png)
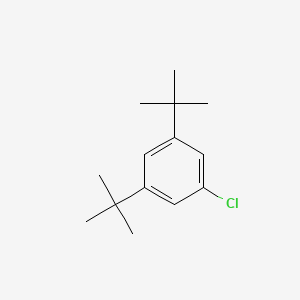
![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione](/img/structure/B14168761.png)
